molecular formula C6H10N4O B2777482 3-methyl-1-[(1H-pyrazol-4-yl)methyl]urea CAS No. 1547156-50-2

3-methyl-1-[(1H-pyrazol-4-yl)methyl]urea

Cat. No.: B2777482
CAS No.: 1547156-50-2
M. Wt: 154.173
InChI Key: AURPNQCRKZYNBV-UHFFFAOYSA-N
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Description

3-methyl-1-[(1H-pyrazol-4-yl)methyl]urea is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-[(1H-pyrazol-4-yl)methyl]urea typically involves the reaction of 3-methyl-1H-pyrazole-4-carbaldehyde with urea under specific conditions. One common method includes the following steps:

    Starting Materials: 3-methyl-1H-pyrazole-4-carbaldehyde and urea.

    Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, at elevated temperatures (around 60-80°C) for several hours.

    Catalysts: In some cases, a catalyst such as sodium acetate may be used to enhance the reaction rate.

    Purification: The product is typically purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for large-scale production, including the use of automated systems for precise control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-[(1H-pyrazol-4-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-methyl-1-[(1H-pyrazol-4-yl)methyl]urea has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Agrochemicals: The compound is explored for its use as a pesticide or herbicide due to its biological activity.

    Materials Science: It is investigated for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-methyl-1-[(1H-pyrazol-4-yl)methyl]urea involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation. The exact molecular pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-1-phenyl-1H-pyrazol-5-ol: Another pyrazole derivative with similar structural features.

    1-methyl-3-phenyl-1H-pyrazol-5-amine: A related compound with different functional groups.

Uniqueness

3-methyl-1-[(1H-pyrazol-4-yl)methyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its urea moiety, in particular, contributes to its potential as a pharmacophore and its ability to form hydrogen bonds, enhancing its interaction with biological targets.

Properties

IUPAC Name

1-methyl-3-(1H-pyrazol-4-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c1-7-6(11)8-2-5-3-9-10-4-5/h3-4H,2H2,1H3,(H,9,10)(H2,7,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AURPNQCRKZYNBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NCC1=CNN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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